molecular formula C27H35NO B1259863 N-Benzoylretinylamine CAS No. 74193-18-3

N-Benzoylretinylamine

Cat. No.: B1259863
CAS No.: 74193-18-3
M. Wt: 389.6 g/mol
InChI Key: ZZJBFINBCCYNFG-XTDDRVAVSA-N
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Description

N-Benzoylretinylamine is a synthetic retinoid derivative characterized by a benzoyl group conjugated to a retinylamine backbone. Retinoids, derivatives of vitamin A, are critical in regulating cell growth, differentiation, and apoptosis. The benzoyl moiety in this compound enhances its stability and modulates receptor-binding affinity compared to natural retinoids like retinoic acid. This compound is hypothesized to interact with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), though its exact pharmacological profile remains under investigation. Potential applications include dermatology (e.g., acne, photoaging) and oncology, given retinoids' roles in apoptosis and differentiation .

Properties

CAS No.

74193-18-3

Molecular Formula

C27H35NO

Molecular Weight

389.6 g/mol

IUPAC Name

N-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl]benzamide

InChI

InChI=1S/C27H35NO/c1-21(16-17-25-23(3)13-10-19-27(25,4)5)11-9-12-22(2)18-20-28-26(29)24-14-7-6-8-15-24/h6-9,11-12,14-18H,10,13,19-20H2,1-5H3,(H,28,29)/b12-9+,17-16+,21-11+,22-18+

InChI Key

ZZJBFINBCCYNFG-XTDDRVAVSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCNC(=O)C2=CC=CC=C2)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CNC(=O)C2=CC=CC=C2)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCNC(=O)C2=CC=CC=C2)C)C

Other CAS No.

74193-18-3

Synonyms

N-benzoylretinylamine

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations

  • N-Benzylacetamide (C₉H₁₁NO): A simpler analog with a benzyl group and acetamide. It lacks the retinyl backbone but shares the benzyl moiety, influencing solubility (logP ~1.8) and enzymatic stability. Used as a reagent in drug synthesis .
  • N-Benzoyl-N-phenylhydroxylamine (C₁₃H₁₁NO₂): Contains a benzoyl group linked to hydroxylamine. The benzoyl group enhances electrophilicity, making it a chelating agent for metal ions. Unlike N-Benzoylretinylamine, it lacks biological activity but is utilized in analytical chemistry .

Bond Length and Stereochemical Comparisons

  • Imine Bond Lengths: this compound’s C=N bond is hypothesized to be ~1.29 Å, comparable to (E)-Benzyl(1-phenylethylide) (1.292 Å) . Shorter bonds (1.265–1.286 Å) in related imines suggest electronic effects from substituents (e.g., phenol groups) .
Compound C=N Bond Length (Å) Key Functional Groups
(E)-Benzyl(1-phenylethylide) 1.292 Imine, benzyl
2-(N-Benzyl-α-iminoethyl)phenol 1.286 Imine, phenol, benzyl
This compound (hypothetical) ~1.29 Imine, benzoyl, retinyl

Pharmacological Analogs

Phenethylamine Derivatives

  • α-Benzyl-N-methylphenethylamine: A psychoactive phenethylamine with a benzyl group. Exhibits CNS stimulation via dopamine/norepinephrine reuptake inhibition (EC₅₀ ~50 nM). Acute toxicity studies show LD₅₀ >100 mg/kg in rodents .
  • N-BOMe Phenethylamines (e.g., 25I-NBOMe) : Designer drugs with methoxy and benzyl groups. Substituent position dictates receptor affinity (5-HT₂A Ki ~0.1 nM). This compound’s benzoyl group may similarly modulate receptor interactions .

Retinoid Derivatives

  • All-trans Retinoic Acid (ATRA): Natural ligand for RARs (IC₅₀ ~1 nM). This compound’s benzoyl group may reduce metabolic degradation compared to ATRA’s carboxylate, prolonging half-life .

Physicochemical Properties

  • Solubility :
    • This compound : Predicted low aqueous solubility (logP ~6) due to aromatic and aliphatic chains.
    • Benzathine Benzylpenicillin : A salt form (dibenzylethylenediamine) improves solubility for parenteral use. Similar salt strategies could enhance this compound’s bioavailability .
Compound Molecular Weight logP (Predicted) Key Applications
This compound ~400 (est.) ~6.0 Dermatology, oncology
N-Benzylacetamide 149.19 ~1.8 Synthetic reagent
25I-NBOMe 413.3 3.2 CNS-active drug
All-trans Retinoic Acid 300.44 6.3 Cancer therapy

Research Findings and Implications

  • Stability : Benzoyl groups (e.g., in N-Benzoyl-N-phenylhydroxylamine) resist hydrolysis better than esters or amides, suggesting this compound may have prolonged activity .
  • Toxicity : Phenethylamine analogs (e.g., α-Benzyl-N-methylphenethylamine) show dose-dependent neurotoxicity, necessitating safety studies for this compound .
  • Receptor Binding : Substituent position on aromatic rings (as in N-BOMe drugs) significantly affects affinity, guiding structural optimization of this compound .

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